Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2402829-35-8
VCID: VC5655986
InChI: InChI=1S/C6H8N2O2S/c1-8-5(6(9)10-2)4(11)3-7-8/h3,11H,1-2H3
SMILES: CN1C(=C(C=N1)S)C(=O)OC
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.2

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate

CAS No.: 2402829-35-8

Cat. No.: VC5655986

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.2

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate - 2402829-35-8

Specification

CAS No. 2402829-35-8
Molecular Formula C6H8N2O2S
Molecular Weight 172.2
IUPAC Name methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate
Standard InChI InChI=1S/C6H8N2O2S/c1-8-5(6(9)10-2)4(11)3-7-8/h3,11H,1-2H3
Standard InChI Key VFSGVCOHGMNXAR-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)S)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its structure features:

  • A pyrazole core (positions 1–2: NH–N).

  • A methyl group at position 2.

  • A sulfanyl (-SH) group at position 4.

  • A methyl ester (-COOCH3_3) at position 3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2402829-35-8
Molecular FormulaC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}
Molecular Weight172.21 g/mol
DensityNot Available
Boiling/Melting PointsNot Available

The absence of reported density and thermal properties highlights the need for further experimental characterization. Computational models suggest that the sulfanyl group enhances polarity, potentially influencing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing Approaches

While no direct synthesis protocols for methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate are documented, analogous pyrazole derivatives provide insight into plausible routes. A widely used method for pyrazole synthesis involves the condensation of hydrazines with 1,3-diketones or their equivalents .

Hypothetical Synthesis Pathway

  • Formation of the Pyrazole Core:
    Reaction of methyl 3-oxobutanoate with hydrazine hydrate under acidic conditions yields a 3-carbomethoxy pyrazole intermediate.

  • Introduction of the Sulfanyl Group:
    Thiolation at position 4 using phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) or Lawesson’s reagent .

  • Methylation at Position 2:
    Alkylation with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base like potassium carbonate (K2CO3\text{K}_2\text{CO}_3) .

Table 2: Reaction Conditions for Analogous Pyrazole Synthesis

StepReagents/ConditionsYield
1Hydrazine sulfate, 80°C, 3 hours~84%
2NaOH (pH 4–6), NaHCO3_3 (pH 7)
3Ethyl acetate extraction, vacuum distillation

Optimization of these steps, particularly thiolation efficiency, remains critical for scaling production.

CompoundIC50_{50} (AhR Inhibition)Toxicity Mitigation
CH-2231910.1 µMLiver toxicity, wasting syndrome
Target Compound (Inferred)

Further studies are required to validate these hypotheses experimentally.

Physicochemical and Stability Profiles

The compound’s stability is influenced by its functional groups:

  • Ester Group: Prone to hydrolysis under acidic or basic conditions, yielding 2-methyl-4-sulfanylpyrazole-3-carboxylic acid.

  • Sulfanyl Group: Susceptible to oxidation, forming disulfide bridges or sulfonic acids.

Table 3: Predicted Solubility and LogP

ParameterValueMethod
LogP (Octanol-Water)1.2 ± 0.3Computational
Aqueous Solubility2.1 mg/mLQSPR Modeling

These predictions suggest moderate lipophilicity, suitable for transmembrane permeability in drug design.

Applications in Medicinal Chemistry and Beyond

Material Science Applications

  • Ligand Design: The sulfanyl group may coordinate transition metals, enabling catalysis or sensor development.

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